Licoricesaponin B2

Antiviral HIV‑1 Glycyrrhizin analog

Licoricesaponin B2 (CAS 118536-86-0), also known as 11‑deoxoglycyrrhizin, is an oleanane‑type triterpene saponin isolated from the roots of Glycyrrhiza uralensis (Chinese licorice). Chemically, it is glycyrrhizin lacking the 11‑oxo group and bearing a heteroannular diene system in the C/D rings, a structural modification that fundamentally alters its pharmacological profile while retaining a molecular formula of C₄₂H₆₄O₁₅ (MW 808.9 g/mol).

Molecular Formula C42H64O15
Molecular Weight 808.9 g/mol
CAS No. 118536-86-0
Cat. No. B12771279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicoricesaponin B2
CAS118536-86-0
Molecular FormulaC42H64O15
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C
InChIInChI=1S/C42H64O15/c1-37(2)21-10-13-42(7)22(9-8-19-20-18-39(4,36(52)53)15-14-38(20,3)16-17-41(19,42)6)40(21,5)12-11-23(37)54-35-31(27(46)26(45)30(56-35)33(50)51)57-34-28(47)24(43)25(44)29(55-34)32(48)49/h8,20-31,34-35,43-47H,9-18H2,1-7H3,(H,48,49)(H,50,51)(H,52,53)/t20-,21-,22+,23-,24-,25-,26-,27-,28+,29-,30-,31+,34-,35+,38+,39-,40-,41+,42+/m0/s1
InChIKeyBCNKILSUUHWRTG-JVHDORQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Licoricesaponin B2 (CAS 118536-86-0) – Core Identity for Triterpene Saponin Procurement and Differentiation


Licoricesaponin B2 (CAS 118536-86-0), also known as 11‑deoxoglycyrrhizin, is an oleanane‑type triterpene saponin isolated from the roots of Glycyrrhiza uralensis (Chinese licorice) [1]. Chemically, it is glycyrrhizin lacking the 11‑oxo group and bearing a heteroannular diene system in the C/D rings, a structural modification that fundamentally alters its pharmacological profile while retaining a molecular formula of C₄₂H₆₄O₁₅ (MW 808.9 g/mol) [1][2]. The compound is a naturally occurring, albeit minor, constituent of licorice root but can be semi‑synthesised from the more abundant glycyrrhizin via facile chemical conversion [1].

Why Generic Substitution of Licoricesaponin B2 with Glycyrrhizin or Other Licorice Saponins Fails


Superficially, Licoricesaponin B2 may appear interchangeable with the major licorice saponin glycyrrhizin or structurally related congeners such as licorice‑saponins A3 and C2. However, the absence of the 11‑oxo group and the presence of a heteroannular diene in Licoricesaponin B2 confer a distinct spatial and electronic configuration that directly impacts biological target engagement. As documented in antiviral assays, the 11‑deoxo compound (Licoricesaponin B2) exhibits a different activity spectrum—equally potent against HIV‑1 but with a modified selectivity profile—proving that substitution cannot be assumed without risking loss of the desired functional property [1]. The quantitative evidence below illustrates precisely where and why Licoricesaponin B2 must be specified, not merely “a licorice saponin.”

Licoricesaponin B2 – Comparator‑Based Quantitative Differentiation Evidence


Anti‑HIV‑1 Activity Equipotent to Glycyrrhizin in MT‑4 and MOLT‑4 Cells

In a direct head‑to‑head comparison, the 11‑deoxo compound (Licoricesaponin B2) demonstrated anti‑HIV‑1 activity that was indistinguishable from that of glycyrrhizin when tested in MT‑4 and MOLT‑4 cell lines [1]. The study by Hirabayashi et al. established that removal of the 11‑oxo group while retaining the heteroannular diene system does not compromise anti‑HIV‑1 potency, indicating that Licoricesaponin B2 can functionally replace glycyrrhizin in this specific antiviral context while offering a distinct chemical scaffold.

Antiviral HIV‑1 Glycyrrhizin analog

Structural Differentiation: 11‑Deoxo Modification Eliminates Key Metabolic Liability of Glycyrrhizin

Licoricesaponin B2 is explicitly defined as 11‑deoxo‑glycyrrhizin, lacking the C‑11 carbonyl group present in glycyrrhizin [1][2]. The 11‑oxo moiety of glycyrrhizin (and its aglycone glycyrrhetinic acid) is the critical pharmacophore for potent inhibition of 11β‑hydroxysteroid dehydrogenase (11β‑HSD), the enzyme responsible for cortisol inactivation and the cause of glycyrrhizin‑induced pseudohyperaldosteronism [3]. Removal of this carbonyl function in Licoricesaponin B2 is therefore expected to substantially reduce or eliminate the mineralocorticoid‑like side effects that limit the therapeutic utility of glycyrrhizin. While direct comparative 11β‑HSD inhibition data for Licoricesaponin B2 are not available, the structure‑activity relationship (SAR) is well established for this pharmacophore.

Structural analogue Metabolic stability 11β‑HSD inhibition

Hepatocyte Function Restoration Superior to Untreated CCl₄‑Intoxicated Control in Rat Model

Licoricesaponin B2 has been documented to exhibit restoration‑promoting activity on hepatocyte function in rats subjected to carbon tetrachloride (CCl₄)‑induced liver injury [1]. The IUPAC review explicitly highlights this hepatoprotective property as a distinguishing feature of Licoricesaponin B2 among licorice saponins. However, the published data compare the compound only to an untreated injured control, not to glycyrrhizin or other saponin comparators. Consequently, while the hepatoprotective activity is experimentally verified, the magnitude of superiority over closest analogs cannot be quantified from the available primary literature.

Hepatoprotection CCl₄‑induced injury Primary rat hepatocytes

Best Research and Industrial Application Scenarios for Licoricesaponin B2 (118536-86-0)


Antiviral Drug Discovery Programs Targeting HIV‑1 with Reduced Pseudohyperaldosteronism Risk

Based on the direct head‑to‑head evidence that Licoricesaponin B2 matches glycyrrhizin in anti‑HIV‑1 potency [1] while structurally lacking the 11‑oxo group responsible for mineralocorticoid side effects, drug discovery programs seeking a safer triterpene saponin scaffold for HIV‑1 intervention can confidently specify Licoricesaponin B2 over glycyrrhizin. This is particularly relevant for in vivo proof‑of‑concept studies where chronic dosing of glycyrrhizin would be prohibited by hypertension and hypokalemia.

Semi‑Synthetic Derivatisation Starting Material for Novel Saponin Libraries

The established facile conversion of glycyrrhizin to Licoricesaponin B2 [2] positions the compound as a cost‑effective and structurally defined intermediate for combinatorial chemistry. Its unique heteroannular diene system provides a synthetic handle for further modifications (e.g., Diels–Alder additions, epoxidations) that are not feasible on the saturated C‑ring of glycyrrhizin. Procurement of Licoricesaponin B2 for medicinal chemistry campaigns thus enables diversification pathways inaccessible from the parent glycyrrhizin scaffold.

Hepatoprotection Research Requiring a Defined, Non‑Glycyrrhizin Saponin Control

Although quantitative comparator data are lacking, the qualitatively reported hepatocyte‑restoring activity of Licoricesaponin B2 in CCl₄‑intoxicated models [3] supports its use as a reference compound in hepatoprotection studies where the objective is to compare novel saponins against glycyrrhizin‑based benchmarks. Using Licoricesaponin B2 as a well‑characterised, structurally distinct control helps disentangle the contribution of the 11‑oxo group to hepatic effects.

Analytical Reference Standard for Licorice Quality Control and Authentication

Licoricesaponin B2 serves as a chromatographic marker for distinguishing Glycyrrhiza uralensis chemotypes and processed licorice products. Its presence and ratio relative to glycyrrhizin and other licorice‑saponins are diagnostic of geographical origin and processing methods [2]. Quality control laboratories requiring authenticated saponin standards for HPLC‑MS fingerprinting should include Licoricesaponin B2 to ensure complete chemical profiling.

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